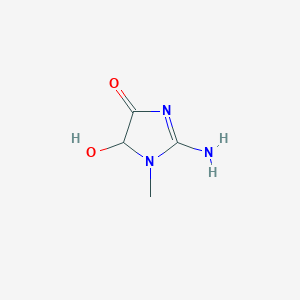

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one

Beschreibung

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Eigenschaften

IUPAC Name |

5-hydroxy-2-imino-1-methylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h3,9H,1H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPRZPBBUJEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133882-98-1 | |

| Record name | Creatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133882981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Condensation of 2-Aminoimidazoles with Oxygenated Heterocycles

A seminal approach involves the condensation of 2-amino-4,5-dicyanoimidazole with oxygenated heterocycles such as 4-hydroxy-6-methylpyran-2-one (dehydroacetic acid). This method, reported in a study published in Arkivoc, utilizes reflux conditions in alcoholic solvents (e.g., n-butanol or t-butanol) to facilitate nucleophilic attack of the amino group on the lactone’s carbonyl carbon. The reaction proceeds via intermediate formation, followed by intramolecular cyclization to yield the imidazolone framework (Scheme 1).

Key Reaction Conditions

-

Solvent: t-Butanol or n-butanol

-

Temperature: Reflux (≈120°C for t-butanol)

-

Duration: 24–48 hours

This method’s efficiency stems from the lactone’s ability to act as both an electrophile and a leaving group, enabling sequential ring-opening and re-cyclization events. The methyl group at the 3-position of the target compound originates from the 6-methyl substituent of the pyran-2-one precursor.

Optimization of Industrial-Scale Synthesis

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reaction control and yield. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 30–60 minutes | Prevents over-oxidation |

| Temperature | 100–110°C | Balances kinetics and stability |

| Oxygen Pressure | 1–2 atm | Ensures sufficient oxidation |

Continuous systems reduce side reactions, such as dimerization, by maintaining precise stoichiometric ratios.

Solvent and Catalyst Selection

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may hinder cyclization. Alcohols like t-butanol strike a balance between solubility and reaction efficiency.

Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization but require post-reaction removal. Recent studies highlight enzymatic catalysts for greener syntheses.

Comparative Analysis of Synthetic Methods

The table below contrasts two principal methods:

| Method | Starting Materials | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Lactone Condensation | 2-Aminoimidazole, Pyran-2-one | 85–90% | Moderate | High |

| α-Ketoamidine Oxidation | α-Ketoamidine, Molecular Oxygen | 70–75% | Low | Moderate |

The lactone condensation route excels in yield and scalability but requires stringent temperature control. In contrast, oxidative cyclization offers simplicity at the cost of moderate yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve the use of catalysts such as nickel or palladium to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while substitution reactions can yield a variety of substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of diverse derivatives .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Formation of diketones | Diketone derivatives |

| Reduction | Modification of functional groups | Reduced imidazole derivatives |

| Substitution | Replacement of hydrogen atoms | Substituted imidazole derivatives |

Biology

Research indicates that this compound may play a role in biological systems, particularly as a post-translational modification in proteins. Its presence has been linked to various metabolic pathways, including its potential involvement in the production of uremic toxins from creatinine in patients with kidney issues.

Medicine

The therapeutic potential of this compound is under investigation for various diseases. Notably, it has been studied for its potential role in drug development aimed at treating conditions such as:

- Inflammation

- Cancer

- Cardiovascular diseases

Case Study: Therapeutic Applications

Recent studies have explored its use in developing inhibitors for leukotriene synthesis, which are valuable in treating asthma and other inflammatory conditions .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its properties make it suitable for applications requiring specific catalytic activity or material characteristics .

Wirkmechanismus

The mechanism by which 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular processes by altering the function of key proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-3-methyl-4H-imidazol-5-one: This compound is structurally similar but lacks the hydroxy group at the 4-position.

Imidazole: A simpler structure that forms the core of many biologically active molecules.

Histidine: An amino acid that contains an imidazole ring and is involved in various metabolic processes.

Uniqueness

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is unique due to the presence of both amino and hydroxy groups on the imidazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

2-Amino-4-hydroxy-3-methyl-4H-imidazol-5-one, commonly referred to as 5-hydroxycreatinine, is a heterocyclic compound that plays a significant role in various biological processes. It is primarily recognized as an oxidative metabolite of creatinine, which is a waste product formed from muscle metabolism. This compound has garnered attention due to its potential implications in renal function and its involvement in the pathophysiology of chronic kidney disease (CKD).

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring with amino and hydroxy functional groups, which contribute to its unique reactivity and biological activity. The presence of these groups allows for diverse interactions within biological systems, influencing both its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily linked to its role in the metabolism of creatinine. It is believed to interact with multiple targets in the body, similar to creatinine. Key mechanisms include:

- Oxidative Metabolism : The compound arises from the oxidative metabolism of creatinine, leading to the formation of reactive metabolites that may exert toxic effects, particularly in uremic patients.

- Role in Uremic Toxins : It has been implicated in the production of methylguanidine, a known uremic toxin that accumulates in patients with renal impairment .

- Antioxidant Activity : As a metabolite of creatinine, it exhibits antioxidant properties, scavenging hydroxyl radicals and potentially mitigating oxidative stress .

Biological Activities

Research indicates several biological activities associated with this compound:

1. Renal Implications

The compound's role as a metabolite of creatinine highlights its significance in renal physiology. Elevated levels are often observed in patients with CKD, correlating with disease severity .

2. Toxicological Effects

Studies have suggested that it may act as a nephrotoxin under certain conditions, contributing to renal dysfunction through oxidative stress mechanisms .

Case Study 1: Oxidative Stress in CKD

A study highlighted the correlation between elevated levels of 5-hydroxycreatinine and increased oxidative stress markers in CKD patients. The findings suggested that as renal function declines, the accumulation of this metabolite may exacerbate oxidative damage, leading to further renal impairment .

Case Study 2: Antioxidant Properties

Research indicated that 5-hydroxycreatinine can scavenge hydroxyl radicals effectively. In vitro studies demonstrated that it could reduce oxidative stress markers in renal cells exposed to harmful conditions .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via multi-step reactions. A common approach involves:

Friedel-Crafts Alkylation : Reacting arylacetic acids with substituted arenes to form diarylketones .

α-Oxidation : Using DMSO to oxidize the ketone to an α-diketone intermediate .

Cyclization : Treating the diketone with aminohydantoin precursors under reflux conditions to form the imidazolone core .

Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, achieving >70% overall yield .

Alternative methods include transition-metal-free spiro-cyclization of amidines and ketones under basic conditions (e.g., KOH in DMSO) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

- NMR Spectroscopy : - and -NMR identify proton environments and carbonyl/amine functional groups .

- HPLC and FTIR : Ensure purity (>95%) and validate functional groups (e.g., hydroxyl at ~3200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Temperature Control : Lowering reaction temperatures during cyclization reduces decomposition (e.g., 60°C instead of reflux) .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve Suzuki coupling efficiency, minimizing unreacted intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidized diketones) and adjust stoichiometry .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for imidazolone derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to predict NMR chemical shifts and compare with experimental data .

- Tautomerism Analysis : Investigate keto-enol equilibria via variable-temperature NMR, as tautomeric states alter spectral profiles .

- Crystallographic Validation : Cross-reference computed bond lengths/angles with X-ray data to refine computational models .

Q. How are spiro-fused 4H-imidazol-4-one derivatives synthesized, and what are their applications?

- Methodological Answer :

- Spiro-Cyclization : React amidines with cyclic ketones (e.g., cyclohexanone) under KOH/DMSO conditions to form spiro-fused imidazolones .

- Applications : These derivatives show fungicidal activity (e.g., against Fusarium spp.) and serve as angiotensin II receptor antagonists .

Q. What methods evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against targets like BACE1 (for Alzheimer’s research) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects .

- Molecular Docking : AutoDock/Vina simulations predict binding modes to active sites (e.g., BACE1 catalytic pocket) .

Data Contradiction Analysis

Q. Why do different synthetic routes for similar imidazolones report varying yields?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups on aryl rings reduce reactivity in Suzuki coupling, lowering yields compared to electron-donating groups .

- Workup Protocols : Differences in purification (e.g., column chromatography vs. recrystallization) impact isolated yields .

- Catalyst Loading : Higher Pd concentrations (5 mol%) in some protocols improve conversion but increase costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.